Phe-Val
Overview
Description
Mechanism of Action
Target of Action
Phe-Val, a dipeptide formed from L-phenylalanine and L-valine residues
Mode of Action
It is known that dipeptides can trigger a signaling cascade when released from the extracellular matrix . This suggests that this compound may interact with its targets to induce changes in cellular signaling pathways.
Biochemical Pathways
This compound is a metabolite, an intermediate or product resulting from metabolism It is known that dipeptides can affect various biological processes, including cellular regulation
Pharmacokinetics
It is known that dipeptides like this compound can be rapidly absorbed and eliminated This suggests that this compound may have good bioavailability
Result of Action
It is known that dipeptides can influence cellular senescence This suggests that this compound may have effects on cellular aging processes
Action Environment
It is known that dipeptides can self-assemble into hydrogels in certain environments This suggests that environmental factors may influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Val typically involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of valine. This can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for synthesizing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves the same principles as SPPS but on a larger scale. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Phe-Val can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed under acidic or basic conditions, resulting in the release of phenylalanine and valine.
Oxidation: The phenylalanine residue in this compound can be oxidized to form phenylpyruvic acid.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents can be used depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products Formed
Hydrolysis: Phenylalanine and valine.
Oxidation: Phenylpyruvic acid.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Phe-Val has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Pharmacology: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Cancer Research: Analyzed as a biomarker for protein degradation in cancer cells.
Nanotechnology: Utilized in the self-assembly of nanostructures and hydrogels for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Ile-Phe (isoleucine-phenylalanine): Another dipeptide with similar self-assembly properties.
Phe-Ile (phenylalanine-isoleucine): Exhibits different self-assembly behavior compared to Phe-Val.
Phe-Phe (phenylalanine-phenylalanine): Known for its ability to form hydrogels and nanostructures.
Uniqueness of this compound
This compound is unique due to its specific combination of phenylalanine and valine, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDJWSAXBGJIP-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344956 | |
Record name | L-Phenylalanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-90-9 | |
Record name | L-Phenylalanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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